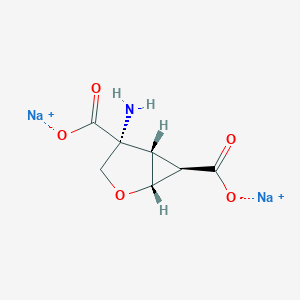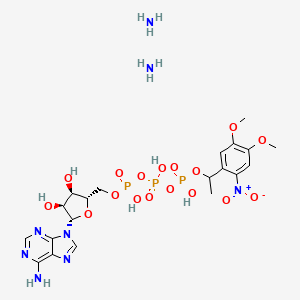
CMPI hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potent positive allosteric modulator of α4β2 nAChRs (EC50 values are 20 and 18 nM for rat and human, respectively). Selective for hα4β2 over hα3β2, hα3β4 and hα7. Inhibits (α4)2(β2)3, muscle-type and Torpedo nAChRs (IC50 values are 0.5, 0.7 and 0.2 μM, respectively), but not (α4)3(β2)2 receptors. Exhibits ability to photoincorporate into aliphatic and nucleophilic amino acid side chains.
Applications De Recherche Scientifique
1. Application in Chemical Mechanical Planarization of Copper
CMPI hydrochloride plays a significant role in the chemical mechanical planarization (CMP) process, particularly in the production of integrated circuits with copper interconnects. Glycine, a component of CMPI, is studied for its influence on the oxidative dissolution of copper, impacting the CMP process by controlling the thickness of copper oxide films during polishing (Aksu & Doyle, 2002).
2. Phosgene Recovery in CMPI Process Units
Research on optimizing the phosgene recovery system in 3-chloro-4-methyl phenyl isocyanate (CMPI) process units reveals challenges like incomplete phosgene recovery and increased production costs. This study offers an optimized design for phosgene recovery, contributing to safer and more cost-effective CMPI production processes (Bi Rongsha, 2014).
3. Virtual Reality Integration in Biomedical Data Analysis
CMPI (CELLmicrocosmos 4 PathwayIntegration) tool is utilized in computational systems biology and medicine for analyzing, visualizing, and exploring subcellular localizations in a cell environment. It facilitates complex modeling and immersive analytics of metabolic networks, integrating with virtual reality technologies for advanced biomedical data exploration (Sommer & Schreiber, 2017).
4. Investigation of Micellar and Phase Separation Phenomena
The study of the amphiphilic drug promazine hydrochloride (PMZ) in the context of anionic hydrotropes includes this compound as a reference. This research provides insights into the micellar behavior and phase properties of such drugs, crucial for pharmaceutical formulations (Rub et al., 2014).
5. Synthesis of Nitriles Using CMPI
This compound is used as a dehydrating agent in the transformation of various types of aldoximes into nitriles. This process is pivotal in chemical synthesis, offering a mild and efficient method for producing nitriles, a key compound in various industrial applications (Lee et al., 2004).
6. Enhanced Drug Delivery Applications
Studies on enhanced drug delivery, like the iontophoretic delivery of buspirone hydrochloride across human skin, involve this compound. Such research is vital for developing new drug delivery systems, improving the effectiveness of pharmaceutical treatments (Meidan et al., 2003).
Propriétés
Formule moléculaire |
C18H19ClN4O.HCl |
|---|---|
Poids moléculaire |
379.28 |
Nom IUPAC |
3-(2-chlorophenyl)-5-(5-methyl-1-piperidin-4-ylpyrazol-4-yl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C18H19ClN4O.ClH/c1-12-15(11-21-23(12)13-6-8-20-9-7-13)18-10-17(22-24-18)14-4-2-3-5-16(14)19;/h2-5,10-11,13,20H,6-9H2,1H3;1H |
SMILES |
CC1=C(C=NN1C2CCNCC2)C3=CC(=NO3)C4=CC=CC=C4Cl.Cl |
Synonymes |
3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)

![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)






